

# Application Notes: Dosing Considerations for Psalmotoxin 1 (PcTx1) in Preclinical Animal Studies

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## Compound of Interest

Compound Name: *Psalmotoxin 1*

Cat. No.: *B10788973*

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## Introduction

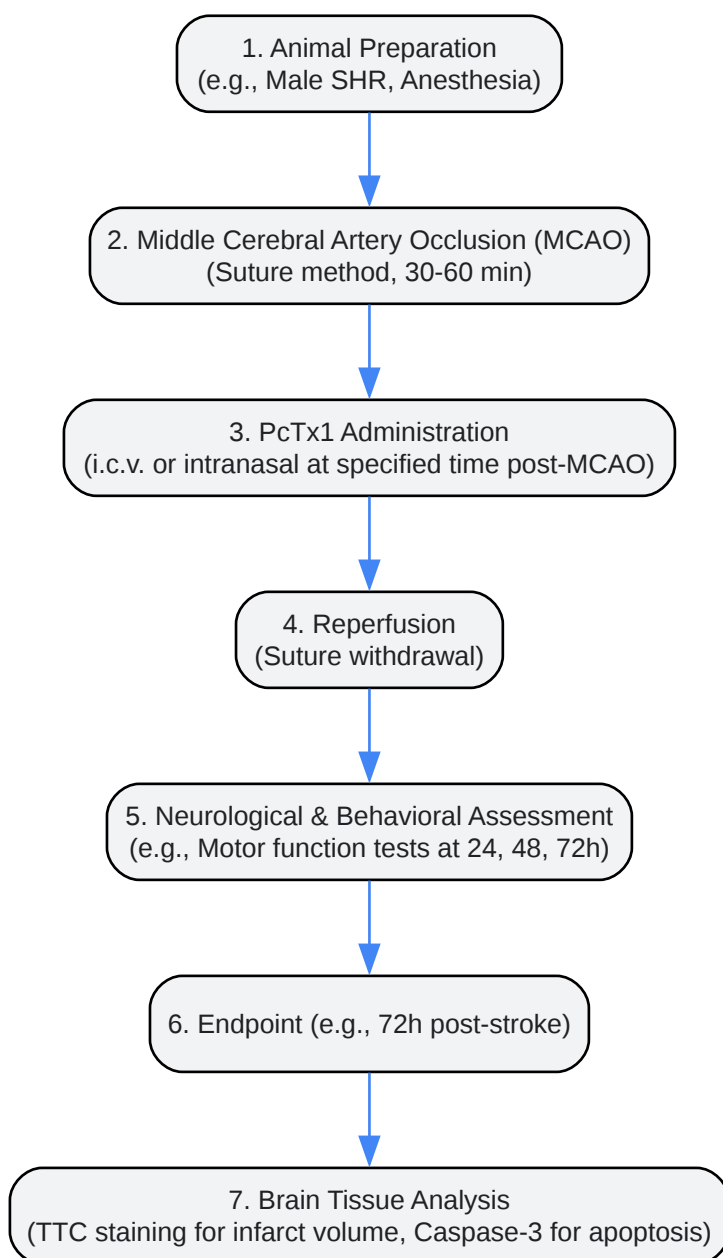
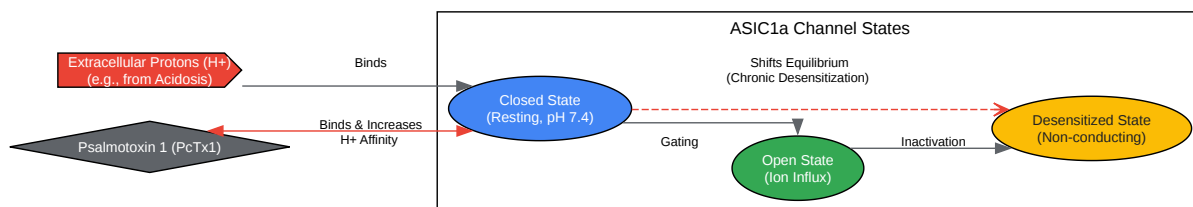
**Psalmotoxin 1** (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, *Psalmopoeus cambridgei*.<sup>[1][2]</sup> It is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems.<sup>[1][2]</sup> ASICs are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, fear, and neuronal injury following ischemia.<sup>[3][4]</sup>

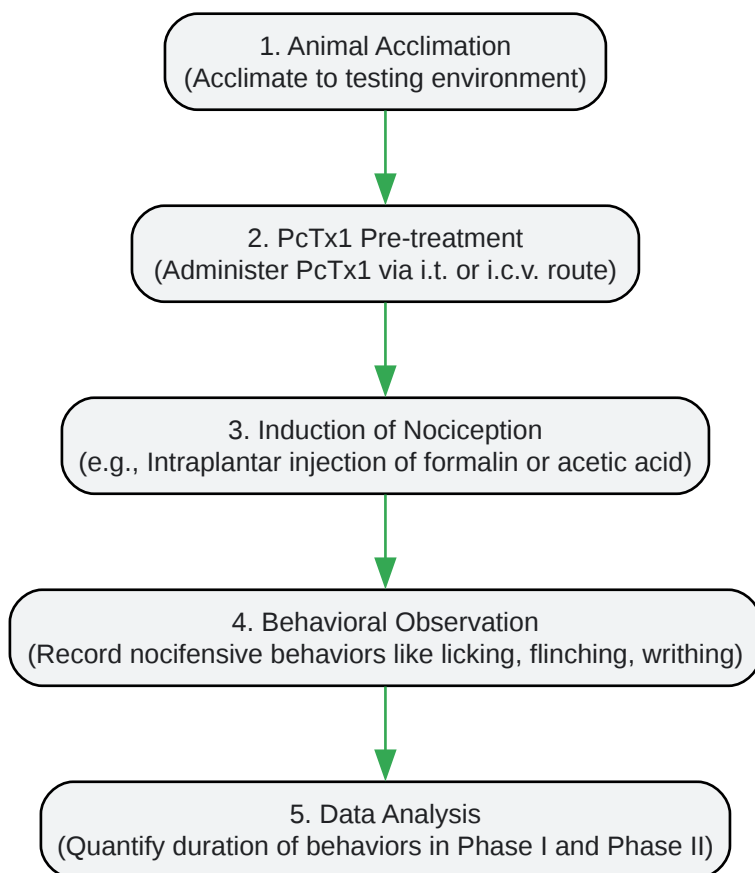
The primary mechanism of action of PcTx1 involves binding to the extracellular domain of the ASIC1a channel.<sup>[1]</sup> This binding increases the channel's apparent affinity for H<sup>+</sup>, which shifts the channel into a desensitized (non-conducting) state at a normal physiological pH of 7.4.<sup>[1][3][5]</sup> This unique modulatory action, rather than a direct pore block, makes PcTx1 a valuable pharmacological tool for investigating the role of ASIC1a in various disease models. Its demonstrated efficacy in rodent models of stroke, pain, and cancer has highlighted its therapeutic potential.<sup>[6][7][8]</sup>

## Mechanism of Action: PcTx1 Inhibition of ASIC1a

PcTx1 selectively targets the homomeric ASIC1a channel.<sup>[2]</sup> Under normal physiological conditions (pH 7.4), a small fraction of ASIC1a channels may be activated by slight pH fluctuations. However, upon binding, PcTx1 stabilizes the desensitized state of the channel,

rendering it unresponsive to activating proton signals that accompany pathological conditions like ischemic stroke or inflammation. This targeted inhibition has been shown to be neuroprotective and analgesic in various animal models.[6][9]





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